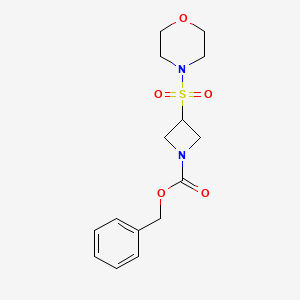

1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine

Descripción general

Descripción

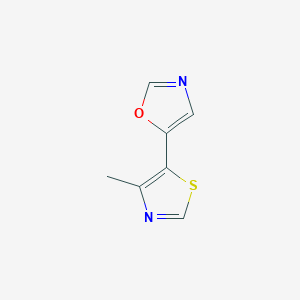

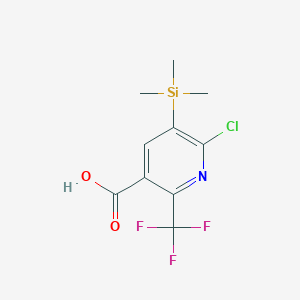

The compound “1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine” is a derivative of indazole, which is a type of heterocyclic aromatic organic compound. The indazole ring system is prevalent in many pharmaceuticals and therapeutic agents due to its bioactive properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an indazole ring, which is a bicyclic structure consisting of fused benzene and pyrazole rings. The 2-methoxyethyl group would be attached at the 1-position of the indazole, and an amine group would be attached at the 7-position .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the amine and ether groups, as well as the aromatic indazole ring. The amine could potentially undergo reactions such as alkylation, acylation, or protonation. The ether could potentially be cleaved under acidic conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the aromatic indazole ring would likely contribute to its stability and rigidity. The ether and amine groups could potentially participate in hydrogen bonding, influencing its solubility properties .Aplicaciones Científicas De Investigación

-

Poly(N,N-bis(2-methoxyethyl)acrylamide)

- Application Summary : This polymer is thermoresponsive and exhibits a lower critical solution temperature (LCST)–type phase transition .

- Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

- Results : The cloud points (CP) increased with increasing molar masses, converging to 46 °C for 1 wt% solutions .

-

- Application Summary : Microgels are microscopic hydrogels that have attracted much attention as vehicles for drug delivery .

- Methods of Application : Microgels can be fabricated through different methods .

- Results : Stimuli-responsive microgels are smart drug delivery carriers and have the capability to incorporate and release their host molecules in response to stimuli (pH, ionic strength, and temperature), for targeted drug delivery .

-

Poly(2-methoxyethyl acrylate) (PMEA)

- Application Summary : PMEA is a US FDA-approved biocompatible polymer .

- Methods of Application : The interaction behavior of human umbilical vein endothelial cells (HUVECs) and platelets with PMEA-analogous polymers was investigated .

- Results : The study provided insights into HUVEC–polymer and platelet–polymer interaction behavior .

-

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

-

Poly(2-methoxyethyl acrylate) Dispersion in Denture Base Resin

- Application Summary : This study aimed to optimize the use of Poly(2-methoxyethyl acrylate) (PMEA) in dental resins .

- Methods of Application : Acrylic resins containing a series of PMEA polymers with various molecular weights at different concentrations were prepared .

- Results : Resins with low-MW PMEA (2000 g mol −1) at low concentrations satisfied the clinical requirements for denture resins .

-

Poly(N,N-bis(2-methoxyethyl)acrylamide)

- Application Summary : This tertiary polyacrylamide is thermoresponsive exhibiting a lower critical solution temperature (LCST)–type phase transition .

- Methods of Application : The polymer was synthesized by reversible addition fragmentation transfer (RAFT) polymerization .

- Results : The specific results or outcomes obtained are not provided .

-

1-(2-Methoxyethyl)-1-methylpyrrolidinium bis(trifluoromethylsulfonyl)imide

-

- Application Summary : The cyanoacrylate family of glues includes fast-drying, strong-bonding, one-part adhesives that have an industrial, household and even medical applications .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results : The specific results or outcomes obtained are not provided .

-

Biodegradable Polyester with Elevated LCST

- Application Summary : This study examines the synthesis, polymerization, and analysis of a new monomer bearing a more hydrophilic pendant group, bis-2-methoxyethylamine (bMoEtA) .

- Methods of Application : The specific methods of application or experimental procedures are not provided .

- Results : The specific results or outcomes obtained are not provided .

Direcciones Futuras

Propiedades

IUPAC Name |

1-(2-methoxyethyl)-4,5,6,7-tetrahydroindazol-7-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O/c1-14-6-5-13-10-8(7-12-13)3-2-4-9(10)11/h7,9H,2-6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLYGWGZFPGZJOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(CCCC2N)C=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-methoxyethyl)-4,5,6,7-tetrahydro-1H-indazol-7-amine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)

![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)

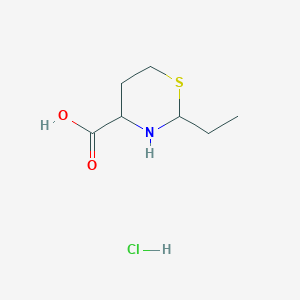

![2-[5-(Propan-2-yl)-1,2,4-oxadiazol-3-yl]morpholine hydrochloride](/img/structure/B1379168.png)

![2-amino-3-[3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid hydrochloride](/img/structure/B1379183.png)